molecular formula C13H14N2O B13894472 6-(2,4-Dimethylphenoxy)pyridin-3-amine

6-(2,4-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B13894472
M. Wt: 214.26 g/mol
InChI Key: CFQWTDXFYBEQJA-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C13H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylphenoxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and 2,4-dimethylphenylboronic acid. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridin-3-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dimethylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new therapeutic agents and materials.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2,4-dimethylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3

InChI Key

CFQWTDXFYBEQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=C2)N)C

Origin of Product

United States

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